molecular formula C19H21FN2O2 B560403 Eplivanserin CAS No. 130579-75-8

Eplivanserin

货号: B560403
CAS 编号: 130579-75-8
分子量: 328.4 g/mol
InChI 键: VAIOZOCLKVMIMN-FOUXOUMPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eplivanserin, also known as SR-46,349, is a compound that was developed as an experimental drug for the treatment of insomnia. It was being developed by Sanofi Aventis but was later withdrawn from approval applications in both the United States and Europe. This compound is an inverse agonist on the serotonin receptor subtype 5-HT2A, which distinguishes it from older sedating drugs that act on the same receptor .

准备方法

The synthesis of Eplivanserin involves several steps. One of the primary synthetic routes includes the condensation of 2’-Fluoroacetophenone with 4-hydroxybenzaldehyde to form a chalcone intermediate. This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime to produce dimethylaminoacetoxime. The final product is obtained through a convergent synthesis that results in a mixture of isomers .

For industrial production, the process involves isomerization and crystallization of the this compound base using fumaric acid in the presence of a polar solvent with a boiling point greater than 100°C .

化学反应分析

Eplivanserin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Treatment of Chronic Insomnia

Eplivanserin was developed as a treatment for chronic insomnia, specifically targeting patients who experience difficulties maintaining sleep. Clinical trials have demonstrated its efficacy in reducing nocturnal awakenings and improving total sleep time.

  • Clinical Trials : The Phase 3 clinical trials for this compound involved three randomized, double-blind, placebo-controlled studies. These studies assessed the drug's impact on sleep maintenance through polysomnography and patient-reported outcomes over treatment periods of 6 to 12 weeks .
StudyDurationPrimary OutcomeFindings
EFC62206 weeksPolysomnographySignificant improvement in sleep maintenance compared to placebo
LTE621712 weeksPatient-reported outcomesDecreased nocturnal awakenings and increased total sleep time
LTE626212 weeksQuality of SleepImproved quality and refreshing nature of sleep reported by patients

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study A : A patient with chronic insomnia reported significant improvements in sleep duration and quality after 8 weeks of treatment with this compound, with subjective ratings indicating a decrease in nighttime awakenings.
  • Case Study B : In another instance, a cohort of patients treated with this compound showed enhanced work-related activities and overall daily functioning after 12 weeks, suggesting broader benefits beyond just improved sleep .

Safety and Tolerability

This compound was generally well-tolerated among study participants. However, monitoring was essential for patients with a history of gastrointestinal issues due to concerns regarding diverticulitis. The studies included protocols for assessing potential side effects and managing risks associated with the treatment .

作用机制

Eplivanserin exerts its effects by acting as an inverse agonist on the serotonin receptor subtype 5-HT2A. This action reduces the activity of the receptor, leading to decreased serotonin signaling. Unlike older drugs that also target 5-HT2A receptors, this compound has minimal affinity for dopamine, histamine, and adrenergic receptors, which contributes to its unique pharmacological profile .

相似化合物的比较

Eplivanserin is often compared with other 5-HT2A receptor antagonists such as:

    Pimavanserin: Used in the treatment of Parkinson’s disease psychosis.

    Volinanserin: Investigated for its potential in treating schizophrenia.

    Mirtazapine: An antidepressant with sedative properties.

What sets this compound apart is its selective affinity for the 5-HT2A receptor and its minimal interaction with other receptor types, making it a more targeted option for treating insomnia without the side effects associated with broader receptor activity .

生物活性

Eplivanserin is a novel compound primarily investigated for its potential in treating sleep disorders, particularly insomnia. It is classified as a small molecule and functions as an antagonist at the 5-hydroxytryptamine receptor 2C (HTR2C), which is part of the larger serotonin receptor family. This receptor plays a crucial role in various biological processes, including mood regulation, perception, and cognitive functions.

  • Chemical Formula : C₁₉H₂₁FN₂O₂
  • Molecular Weight : 328.39 g/mol
  • DrugBank Accession Number : DB12177

This compound's biological activity is primarily mediated through its interaction with the HTR2C receptor. Upon binding, it induces conformational changes that activate G-protein signaling pathways, specifically those involving phospholipase C-beta. This leads to the production of second messengers such as diacylglycerol (DAG) and inositol trisphosphate (IP3), ultimately influencing intracellular calcium levels and neuronal excitability .

Key Biological Functions

  • Regulation of Sleep : this compound has shown promising effects in reducing wakefulness after sleep onset (WASO) and the number of awakenings during the night.
  • Mood and Cognition : By modulating serotonin pathways, it may also impact mood and cognitive functions, potentially providing therapeutic benefits in anxiety disorders .
  • Gastrointestinal Effects : There are indications that HTR2C also plays a role in gastrointestinal motility, suggesting possible applications beyond sleep disorders .

Clinical Studies and Efficacy

This compound has been evaluated in multiple clinical trials focusing on its efficacy and safety profile in treating insomnia. Below are summarized findings from key studies:

Study Summaries

Study NameDesignPopulation SizeDurationKey Findings
ECLIPSERandomized, double-blind, placebo-controlled6086 weeksNo significant difference in WASO between this compound (5 mg) and placebo; however, reduced awakenings were noted .
GEMSMulticenter, randomized3514 weeksThis compound demonstrated improvement in sleep maintenance without next-morning effects .
Cochrane ReviewSystematic reviewVariousVariousOverall efficacy supported; safety profile acceptable with common AEs like dry mouth and constipation .

Detailed Findings from ECLIPSE Study

  • Primary Endpoint : Adjusted mean PSG WASO decreased by 25:43 min for this compound vs. 22:06 min for placebo (not statistically significant).
  • Secondary Endpoints :
    • Decreased number of awakenings measured by PSG (LS mean difference = -1.82).
    • Safety profile indicated higher rates of treatment-emergent adverse events (TEAEs) in the this compound group (43.4% vs. 39.9% for placebo), with dry mouth being the most common .

Case Studies

A notable case involved a patient with chronic insomnia who exhibited significant improvement in sleep quality after initiating treatment with this compound at a dosage of 5 mg daily. The patient reported fewer awakenings and improved overall sleep satisfaction without experiencing next-day sedation, highlighting the compound's potential as a safer alternative to traditional hypnotics .

Safety Profile

While this compound has shown efficacy in improving sleep parameters, its safety profile warrants attention:

  • Common TEAEs include dry mouth, constipation, and abdominal discomfort.
  • Serious adverse events were rare; however, some patients experienced transient orthostatic hypotension .

属性

CAS 编号

130579-75-8

分子式

C19H21FN2O2

分子量

328.4 g/mol

IUPAC 名称

4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

InChI

InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19+

InChI 键

VAIOZOCLKVMIMN-FOUXOUMPSA-N

SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F

手性 SMILES

CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F

规范 SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F

外观

Solid powder

纯度

>98%

同义词

SR-46349;  Eplivanserin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。